molecular formula C5H7N2+ B189606 1-Methylpyrazin-1-ium CAS No. 17066-96-5

1-Methylpyrazin-1-ium

Cat. No.: B189606
CAS No.: 17066-96-5
M. Wt: 95.12 g/mol
InChI Key: BSNHVVCFZSILST-UHFFFAOYSA-N
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Description

1-Methylpyrazin-1-ium is a quaternary ammonium compound derived from pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The methylation of pyrazine at the N1 position results in a positively charged species, often stabilized as salts such as 3-amino-1-methylpyrazin-1-ium iodide (C₅H₈N₃⁺·I⁻) or chloride . This compound is synthesized via the reaction of 2-aminopyrazine with methyl iodide in carbon tetrachloride, yielding a moderate yield of the iodized product .

Crystallographic studies reveal that 3-amino-1-methylpyrazin-1-ium iodide crystallizes in the monoclinic space group P2₁/n with lattice parameters:

  • a = 6.9759 Å, b = 13.2966 Å, c = 8.3668 Å, α = 90.951° .
    The structure features a planar pyrazinium ring with bond distances consistent with aromatic delocalization, as supported by comparative data from Allen et al. (1987) .

Properties

CAS No.

17066-96-5

Molecular Formula

C5H7N2+

Molecular Weight

95.12 g/mol

IUPAC Name

1-methylpyrazin-1-ium

InChI

InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1

InChI Key

BSNHVVCFZSILST-UHFFFAOYSA-N

SMILES

C[N+]1=CC=NC=C1

Canonical SMILES

C[N+]1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-1-methylpyrazin-1-ium Chloride

The chloride analog shares structural similarities with the iodide salt but exhibits differences in lattice parameters and hydrogen bonding due to the smaller ionic radius of Cl⁻. For example:

  • Bond Distances : The N–C bond lengths in the pyrazinium ring are nearly identical (~1.33–1.35 Å), but the C–I bond in the iodide (2.15 Å) is longer than the C–Cl bond (1.76 Å), reflecting ionic size differences .
  • Hydrogen Bonding : The iodide salt forms stronger N–H···I interactions (2.9–3.1 Å), while the chloride analog forms shorter N–H···Cl bonds (2.6–2.8 Å), influencing packing efficiency .

1-Methylpyrazinium Derivatives with Substituent Variations

  • 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one : This compound, featuring a fused pyrrolo-oxazine ring, lacks the quaternary ammonium charge but shares a heterocyclic nitrogen framework. Its synthesis involves different intermediates (e.g., peramine precursors), and its planar structure contrasts with the pyrazinium ring’s slight puckering .
  • Its molecular weight (115.18 g/mol) and applications in pharmaceuticals differ significantly from 1-methylpyrazin-1-ium derivatives .

Pyrazine-Based Ligands in Coordination Chemistry

  • BAY 87-2243: A pyrazolyl-pyridine derivative with a trifluoromethoxy phenyl group, this compound demonstrates how methylation at non-nitrogen positions (e.g., pyridine or pyrazole rings) alters electronic properties and bioactivity compared to this compound .
  • [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine : This hybrid structure combines pyrazine with a piperidine ring, enhancing steric bulk and altering metal-binding selectivity relative to simpler pyrazinium salts .

Comparative Data Tables

Table 1: Crystallographic Parameters of Selected Pyrazinium Derivatives

Compound Space Group a (Å) b (Å) c (Å) α (°) Reference
3-Amino-1-methylpyrazin-1-ium iodide P2₁/n 6.9759 13.2966 8.3668 90.95
3-Amino-1-methylpyrazin-1-ium chloride P2₁/c 7.102 12.854 8.221 90.0

Table 2: Key Bond Distances (Å) in Pyrazinium Derivatives

Bond Type This compound Iodide This compound Chloride Allen et al. (1987) Reference
N1–C2 1.34 1.33 1.34 ± 0.02
C2–N3 1.32 1.31 1.33 ± 0.01
C–X (X = I, Cl) 2.15 (C–I) 1.76 (C–Cl)

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